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Compound of Interest

Compound Name: AZD9496 deacrylic acid phenol

Cat. No.: B2837353 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of AZD9496, a potent and orally

bioavailable nonsteroidal selective estrogen receptor degrader (SERD). It details the

compound's chemical properties, mechanism of action, biological activity, and relevant

experimental methodologies.

Core Chemical and Physical Properties
AZD9496, identified as (E)-3-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-

2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid, is a novel small molecule

developed for the treatment of estrogen receptor (ER)-positive breast cancer.[1][2][3] Its core

chemical identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers for AZD9496
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Identifier Value Source(s)

IUPAC Name

(E)-3-[3,5-difluoro-4-

[(1R,3R)-2-(2-fluoro-2-

methylpropyl)-3-methyl-

1,3,4,9-tetrahydropyrido[3,4-

b]indol-1-yl]phenyl]prop-2-

enoic acid

[1]

CAS Number 1639042-08-2 [3][4]

Molecular Formula C₂₅H₂₅F₃N₂O₂ [4]

SMILES

C[C@@H]1CC2=C(--INVALID-

LINK--

C3=C(C=C(C=C3F)/C=C/C(=O

)O)F)NC4=CC=CC=C24

[1]

Table 2: Physicochemical Properties of AZD9496

Property Value Source(s)

Molecular Weight 442.47 g/mol [4]

Appearance Solid powder [3]

Solubility

Insoluble in water (< 0.1

mg/mL); Soluble in DMSO (≥

104.5 mg/mL) and Ethanol (88

mg/mL).

[5]

XLogP3 (Computed) 2.9 [6]

Melting Point
Not reported in reviewed

literature.

pKa
Not reported in reviewed

literature.

Mechanism of Action and Signaling Pathway
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AZD9496 is a selective estrogen receptor degrader (SERD) that functions as a potent ERα

antagonist.[7] Unlike selective estrogen receptor modulators (SERMs) like tamoxifen, which

primarily antagonize the receptor, AZD9496 binds to the estrogen receptor and induces a

conformational change that leads to its ubiquitination and subsequent degradation by the

proteasome.[6] This dual mechanism of antagonism and degradation effectively prevents both

ligand-dependent and ligand-independent ER-mediated signaling, thereby inhibiting the growth

and survival of ER-expressing cancer cells.[6]

The primary signaling pathway targeted by AZD9496 is the Estrogen Receptor (ER) signaling

cascade. In ER-positive breast cancer, estradiol binds to ERα, leading to receptor dimerization,

nuclear translocation, and the transcription of genes that promote cell proliferation and survival.

AZD9496 disrupts this pathway by binding to ERα, preventing estradiol binding, and triggering

the destruction of the receptor itself.

Research has also indicated that AZD9496 can block the JAK2/STAT5B pathway, which has

been identified as a key biological event in ER-mediated growth in models of pituitary

adenoma.[8] Furthermore, studies combining AZD9496 with PI3K pathway and CDK4/6

inhibitors have shown enhanced tumor growth-inhibitory effects, suggesting a strategy to

overcome resistance mechanisms.[7][9]
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Caption: Mechanism of Action of AZD9496 on the Estrogen Receptor Signaling Pathway.
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Biological Activity and Potency
AZD9496 demonstrates high potency in binding to ERα, inducing its downregulation, and

antagonizing its function. It effectively inhibits the growth of ER-positive breast cancer cell lines,

such as MCF-7, at nanomolar concentrations.

Table 3: In Vitro Biological Activity of AZD9496

Assay IC₅₀ / EC₅₀ (nM) Target / Cell Line Source(s)

ERα Binding 0.82
ERα Ligand Binding

Domain
[7][10]

ERα Downregulation 0.14 MCF-7 Cells [7][10]

ERα Antagonism 0.28 MCF-7 Cells [7][10]

MCF-7 Cell Growth

Inhibition
0.04 MCF-7 Cells [7]

In vivo studies have confirmed the potent antitumor activity of AZD9496. In estrogen-dependent

MCF-7 xenograft models, significant tumor growth inhibition is observed at doses as low as 0.5

mg/kg.[4][7] This effect is accompanied by a dose-dependent decrease in progesterone

receptor (PR) protein levels, a key biomarker of ER pathway antagonism.[9] The compound

also shows efficacy in models of acquired resistance, including long-term estrogen-deprived

models and those with clinically relevant ESR1 mutations.[9][11]

Experimental Protocols
This section outlines representative methodologies for key experiments used to characterize

AZD9496. These protocols are synthesized from established methods in the field.

Competitive Radioligand Binding Assay for ERα
This assay determines the affinity of a test compound for the estrogen receptor by measuring

its ability to compete with a radiolabeled ligand.

Methodology:
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Preparation of Uterine Cytosol:

Uteri are obtained from female rats ovariectomized 7-10 days prior.[8]

Tissue is homogenized in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM DTT,

10% glycerol, pH 7.4).[8]

The homogenate is centrifuged at 105,000 x g for 60 minutes at 4°C to obtain the cytosolic

fraction containing ERα.[8]

Binding Assay:

In a 96-well plate, incubate a fixed concentration of radiolabeled estradiol (e.g., [³H]-17β-

estradiol at 0.5-1.0 nM) with the uterine cytosol preparation (50-100 µg protein per well).[8]

[12]

Add a range of concentrations of AZD9496 (or other test compounds) to compete for

binding.[12]

Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[13]

To determine non-specific binding, a set of wells should contain a large excess of

unlabeled estradiol.

Separation and Detection:

Rapidly separate bound from free radioligand by vacuum filtration onto glass-fiber filters

(e.g., GF/C filters pre-soaked in PEI).[13]

Wash filters multiple times with ice-cold wash buffer to remove unbound radioligand.[13]

Quantify the radioactivity retained on the filters using a scintillation counter.[13]

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the log concentration of AZD9496.
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Determine the IC₅₀ value (the concentration of AZD9496 that inhibits 50% of radioligand

binding) using non-linear regression analysis.[13]

Calculate the Ki (inhibition constant) from the IC₅₀ using the Cheng-Prusoff equation.

ERα Downregulation Assay via SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a mass spectrometry-based

method used to quantify protein abundance, ideal for measuring changes in protein levels,

such as ERα degradation, following drug treatment.
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Phase 1: Metabolic Labeling

Phase 2: Experiment
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Caption: Experimental Workflow for a SILAC-based ERα Downregulation Assay.
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Cell Culture and Labeling:

Culture two populations of MCF-7 cells. One population is grown in "light" medium

containing normal amino acids (e.g., L-Arginine). The second population is grown in

"heavy" medium where a specific amino acid is replaced with its stable isotope-labeled

counterpart (e.g., ¹³C₆,¹⁵N₄-L-Arginine).[14]

Culture the cells for at least five to six doublings to ensure >95% incorporation of the

heavy amino acid into the proteome.[15][16]

Experimental Treatment:

Once fully labeled, treat the "heavy" labeled cells with a specific concentration of AZD9496

(e.g., 100 nM) for a defined time course.[5]

Treat the "light" labeled cells with the vehicle control (e.g., 0.1% DMSO) for the same

duration.[5]

Sample Preparation:

Harvest and lyse both cell populations.

Determine the protein concentration of each lysate (e.g., via Bradford or BCA assay).

Combine equal amounts of protein from the "light" and "heavy" lysates.[14]

Mass Spectrometry Analysis:

Digest the combined protein sample into peptides using an enzyme like trypsin.[15]

Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem

mass spectrometry (LC-MS/MS).[14]

Data Analysis:

Identify peptides corresponding to ERα.
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In the mass spectrum, peptides from the control ("light") and treated ("heavy") samples will

appear as pairs, separated by a specific mass difference corresponding to the heavy

isotope label.

Calculate the ratio of the "heavy" to "light" peak intensities for ERα peptides. A ratio

significantly less than 1 indicates that AZD9496 has caused the degradation of ERα.

In Vivo MCF-7 Xenograft Model
This model is essential for evaluating the antitumor efficacy of compounds in a living system.

MCF-7 cells are estrogen-dependent, requiring estrogen supplementation for tumor growth in

immunodeficient mice.

Methodology:

Animal Model and Estrogen Supplementation:

Use immunodeficient mice (e.g., female athymic nude mice).[17][18]

One week prior to cell implantation, supplement mice with estrogen. This is typically done

by subcutaneously implanting a slow-release 17β-estradiol pellet.[1] This allows for stable,

long-term estrogen levels required for MCF-7 tumor growth.

Cell Preparation and Implantation:

Culture MCF-7 cells to approximately 60% confluency.[1]

Harvest the cells and resuspend them in a mixture of serum-free medium and Matrigel

(1:1 ratio) to a final concentration of 1x10⁷ to 5x10⁷ cells/mL. Matrigel helps support initial

tumor formation.[1][18]

Subcutaneously inject 100-200 µL of the cell suspension (typically 1-10 million cells) into

the flank or mammary fat pad of the estrogen-supplemented mice.[1][17]

Treatment and Monitoring:

Once tumors reach a palpable size (e.g., ~100-200 mm³), randomize the mice into

treatment and control groups.[18]
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Administer AZD9496 orally (p.o.) once daily at desired doses (e.g., 0.5, 5, 25 mg/kg). The

control group receives the vehicle solution.[9]

Measure tumor volume with calipers twice weekly and monitor animal body weight as an

indicator of general health.

Endpoint Analysis:

At the end of the study, euthanize the mice and excise the tumors.

Tumor weight can be measured as a primary endpoint.

Tumor tissue can be processed for further analysis, such as Western blotting to measure

levels of ERα and downstream markers like Progesterone Receptor (PR), or for

histological examination.[9]

Conclusion
AZD9496 is a potent, orally bioavailable selective estrogen receptor degrader with a well-

defined mechanism of action. Its ability to both antagonize and degrade ERα provides a robust

method for inhibiting ER signaling. Preclinical data demonstrates significant antitumor activity in

both endocrine-sensitive and resistant models, supporting its investigation as a therapeutic

agent for ER-positive breast cancer. The experimental protocols outlined in this guide provide a

framework for the continued study and characterization of AZD9496 and other novel SERDs in

the drug development pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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